molecular formula C₄₀H₄₀O₅S B1141190 (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran CAS No. 74801-29-9

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran

Cat. No. B1141190
CAS RN: 74801-29-9
M. Wt: 632.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran, also known as (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran, is a useful research compound. Its molecular formula is C₄₀H₄₀O₅S and its molecular weight is 632.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Carbohydrates

This compound plays a crucial role in the synthesis of complex carbohydrates . Phenyl 1-thio-glycosides, in particular, and related thioglycosides have been extensively used for the synthesis of complex oligosaccharides .

Inhibitors of Human Galectins

Aryl 1-thio-β-D-galactopyranosides, which include this compound, have been recently used as specific inhibitors of human galectins . Galectins are a family of proteins that bind to specific sugars and play a role in many biological functions, including immune response, inflammation, and cancer.

Glycochemistry Research

Glycochemistry is an important field of study, particularly for the synthesis of complex carbohydrates which play key roles in several biological events . This compound, being a prominent chemical compound, serves as an invaluable substrate for β-galactosidase .

Research of Galactosidase-related Ailments

This compound plays a pivotal role in fortifying the research of galactosidase-related ailments, exemplified by galactosemia and lactose intolerance . These conditions are caused by the body’s inability to properly break down certain sugars, and research into these areas can lead to improved treatments.

Biological Activity Exploration

The compound is used in the exploration of biological activities of complex carbohydrates . It is used in the synthesis of various bioactive compounds, contributing to the understanding of their biological functions.

Drug Development

This compound is used in the development of drugs for various diseases . Its properties make it a valuable component in the creation of new pharmaceuticals.

properties

IUPAC Name

(2R,3S,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMSYGNAFDJNX-PLLMGOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in the synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose?

A: Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside serves as a valuable glycosyl donor in the chemical synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose []. This disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose, is considered a significant epitope and holds importance in various biological contexts.

Q2: Could you elaborate on the specific reaction involving Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in this synthesis process?

A: The research highlights the successful coupling of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside with 1,2:5,6-di-O-cyclohexylidene-alpha-D-galactofuranose as a key step []. This coupling reaction results in the formation of a protected alpha1,3-disaccharide intermediate. Subsequent deprotection steps, specifically de-O-benzylation and de-O-cyclohexylidenation, are then carried out to yield the final target disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose.

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